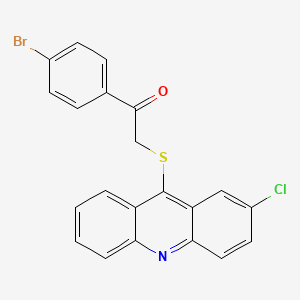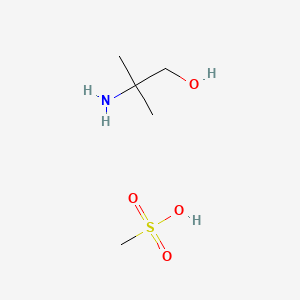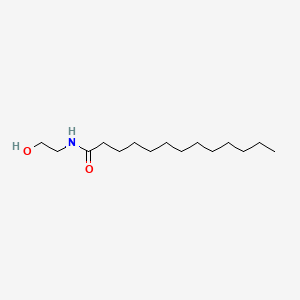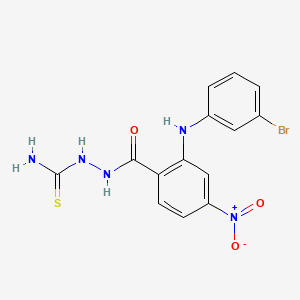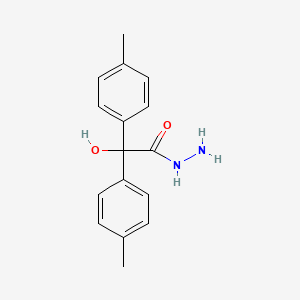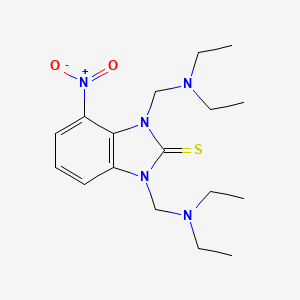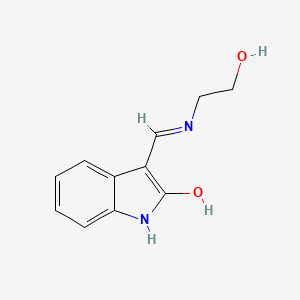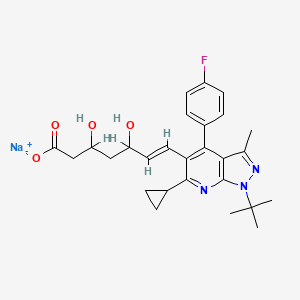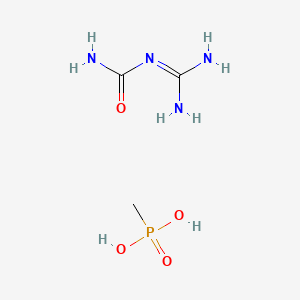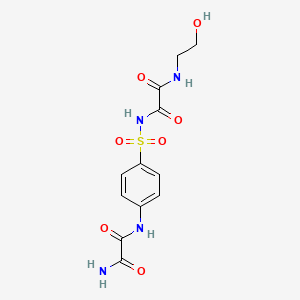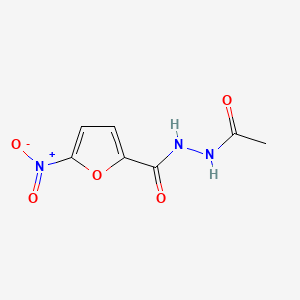
Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including cyano, sulfonamide, and ester groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate typically involves multi-step organic reactions. The key steps may include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions.
Introduction of the sulfonamide group: This step may involve the reaction of an amine with a sulfonyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid with isopropyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the cyano group or the carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its unique chemical properties.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl N-(4-(2-cyano-3-(4-aminophenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate
- Isopropyl N-(4-(2-cyano-3-(4-(methylamino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate
Uniqueness
The presence of the methylsulphonyl group in Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate distinguishes it from similar compounds. This functional group can impart unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
66172-63-2 |
|---|---|
Molecular Formula |
C28H33N3O7S |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
propan-2-yl 2-[4-[(E)-2-cyano-3-[4-(methanesulfonamido)phenyl]-3-oxoprop-1-enyl]-3-methyl-N-(2-oxo-2-propan-2-yloxyethyl)anilino]acetate |
InChI |
InChI=1S/C28H33N3O7S/c1-18(2)37-26(32)16-31(17-27(33)38-19(3)4)25-12-9-22(20(5)13-25)14-23(15-29)28(34)21-7-10-24(11-8-21)30-39(6,35)36/h7-14,18-19,30H,16-17H2,1-6H3/b23-14+ |
InChI Key |
RPYPDSDGLZSREJ-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(CC(=O)OC(C)C)CC(=O)OC(C)C)/C=C(\C#N)/C(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)OC(C)C)CC(=O)OC(C)C)C=C(C#N)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


